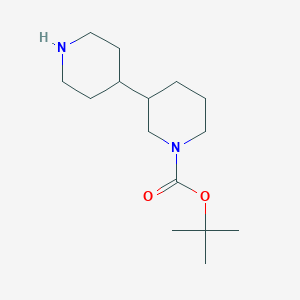

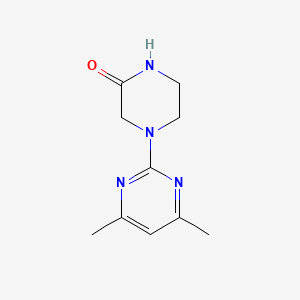

![molecular formula C10H16ClNO B2687927 7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine hydrochloride CAS No. 2193066-62-3](/img/structure/B2687927.png)

7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine hydrochloride” is a chemical compound with the CAS Number: 2193066-62-3 . It is a powder at room temperature .

Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, a clean, efficient, and mild method has been presented for one-pot three-component synthesis of 2-amino-7,7-dimethyl-4- (4- (methylthio)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile using nickel ferrite magnetic nanoparticles as a recyclable catalyst in green solvent at 40 °C . Another method involves condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol .Molecular Structure Analysis

The structure of the target product was confirmed by FT-IR, 1HNMR, 13CNMR, and single crystal X-ray structure analysis . The geometries of the title compound were optimized by B3LYP/6-31+G* and B3LYP/6-311++G** levels of theory .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the synthesis of 2-amino-7,7-dimethyl-4- (4- (methylthio)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a one-pot three-component reaction .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 201.7 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Transformations

- Rearrangement Reactions : Anderson and Johnson (1966) detailed the base-catalysed reaction of a similar compound, leading to derivatives of 4H- and 3H-azepines, demonstrating the chemical flexibility and potential for creating diverse derivatives from a core structure M. Anderson & A. W. Johnson, 1966.

- Enantioselective Synthesis : Matsubara et al. (2000) described the enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist, showcasing the application of these compounds in developing pharmacologically active agents J. Matsubara et al., 2000.

- Supramolecular Assemblies : A study by Acosta et al. (2015) on benzo[b]pyrimido[5,4-f]azepines highlighted the importance of supramolecular assemblies and the impact of molecular structure on these formations Lina M. Acosta et al., 2015.

Potential Applications

- Antineoplastic Agents : Koebel et al. (1975) explored the synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents, indicating the interest in azepine derivatives for therapeutic uses R. F. Koebel et al., 1975.

- Antileukemic Activity : Ladurée et al. (1989) synthesized and evaluated the antileukemic activity of derivatives, highlighting the medicinal chemistry applications of such compounds D. Ladurée et al., 1989.

Safety and Hazards

Propiedades

IUPAC Name |

7,7-dimethyl-4,5,6,8-tetrahydrofuro[3,2-c]azepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2)5-9-8(3-4-12-9)6-11-7-10;/h3-4,11H,5-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFGNHRTPXKUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CNC1)C=CO2)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

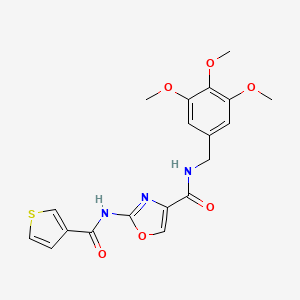

![1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2687849.png)

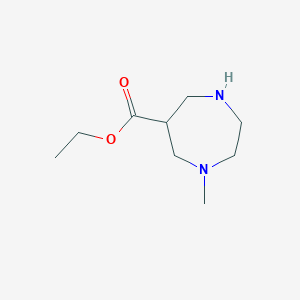

![tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B2687850.png)

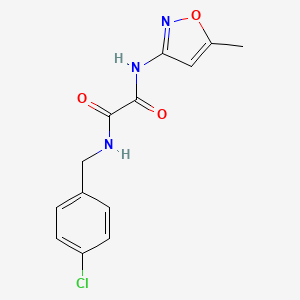

![Methyl 2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2687851.png)

![[3-(Chloromethyl)phenyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B2687853.png)

![2-(4-Ethoxyphenyl)-5-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2687860.png)

![4-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2687861.png)

![4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2687867.png)